2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate
Description
Properties
CAS No. |
355421-42-0 |
|---|---|
Molecular Formula |
C27H25NO2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H25NO2/c1-17(2)21-14-13-18(3)15-25(21)30-27(29)23-16-24(20-10-6-5-7-11-20)28-26-19(4)9-8-12-22(23)26/h5-17H,1-4H3 |
InChI Key |
CPQCRNIADPDRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Skraup and Doebner-Miller Reactions for Quinoline Formation
The quinoline backbone is typically constructed using classical cyclization reactions. For derivatives bearing methyl and phenyl substituents, the Skraup reaction (condensation of aniline derivatives with glycerol and sulfuric acid) or Doebner-Miller reaction (using α,β-unsaturated ketones) is adaptable. For instance, 8-methyl-2-phenylquinoline-4-carboxylic acid —a key intermediate—can be synthesized via:
Suzuki-Miyaura Cross-Coupling for Aryl Substitution
The 2-phenyl group on the quinoline ring is introduced via Suzuki-Miyaura coupling. A brominated quinoline intermediate (e.g., 4-bromo-8-methylquinoline ) reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the 2-phenylquinoline derivative.
Esterification of the Carboxylic Acid Intermediate
Activation via Acid Chloride Formation
The carboxylic acid at position 4 of the quinoline is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 2-isopropyl-5-methylphenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) produces the target ester:
Typical Conditions :
-
Reaction time: 12–24 hours
-
Temperature: 0°C to room temperature
-
Base: Triethylamine (TEA) or pyridine to scavenge HCl
Coupling Reagent-Mediated Esterification
Alternative methods employ coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. This avoids handling corrosive acid chlorides:
Optimized Parameters :
-
Solvent: Dry DCM or THF
-
Molar ratio (acid:phenol:DCC): 1:1.2:1.2
-
Yield: 70–85% after column chromatography
Protecting Group Strategies
Masking the Carboxylic Acid During Quinoline Functionalization
To prevent side reactions during earlier synthesis steps (e.g., Suzuki coupling), the carboxylic acid is often protected as a methyl or benzyl ester. For example:
-
Methyl ester formation using methanol and H₂SO₄.
-
Deprotection via saponification with NaOH/MeOH before esterification.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity in Quinoline Substitution : Ensuring methyl and phenyl groups occupy the 8- and 2-positions, respectively, requires careful control of reaction conditions (e.g., temperature, catalyst loading).
-
Esterification Efficiency : Polar aprotic solvents (DMF, DMSO) improve phenolic nucleophile solubility but may complicate purification.
-
Scale-Up Considerations : Transitioning from lab-scale (mg) to industrial (kg) production necessitates optimizing catalyst recovery and minimizing hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Quinoline derivatives, including 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate, have been investigated for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the quinoline structure could enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their anticancer activity. The results showed that specific substitutions on the quinoline ring led to improved potency against breast and lung cancer cell lines, highlighting the importance of structural diversity in enhancing biological activity .
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate | Multiple methyl and phenyl groups | Anticancer activity |
| 6-Methylquinoline-4-carboxylic acid | Lacks additional phenyl groups | Antimicrobial properties |
| 3-Hydroxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | Hydroxy group addition | Enhanced antioxidant activity |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties, particularly against resistant strains of bacteria. Quinoline derivatives have shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.
Case Study:
Research highlighted in the Journal of Microbiology and Biotechnology showed that certain quinoline derivatives exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant bacterial strains . This suggests potential applications in developing new antimicrobial therapies.
Material Science Applications
In addition to biological applications, 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate can be utilized in material science due to its unique chemical properties. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and as a ligand in coordination chemistry.
Case Study:
A study focused on the catalytic properties of quinoline derivatives demonstrated that these compounds could facilitate various organic reactions, including asymmetric hydrogenation and cross-coupling reactions . The presence of bulky isopropyl and methyl groups enhances steric hindrance, which can improve selectivity in catalytic processes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of quinoline derivatives is crucial for optimizing their biological activities. Researchers utilize quantitative structure-activity relationship (QSAR) models to predict how changes in molecular structure affect biological activity.
Findings:
A QSAR analysis indicated that electron-donating substituents at specific positions on the phenyl rings significantly influence cytotoxicity and antimicrobial activity . Such insights are essential for guiding the design of new derivatives with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Quinoline Derivatives
Quinoline derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of the target compound with structurally related analogs discussed in recent literature:
Table 1: Structural and Functional Comparison
Key Observations :
- Ester Group Impact: The 2-isopropyl-5-methylphenyl ester likely increases lipophilicity (logP ~5.2 predicted), favoring membrane penetration over more polar derivatives like 8-hydroxyquinoline metal complexes (logP ~3.1) .
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Unlike 2-chloro-6-methylquinoline derivatives, the target compound’s lack of electronegative groups at C2 may reduce bacterial membrane disruption efficacy. However, its ester group could enhance bioavailability in lipid-rich environments .
- Thermal Stability: Quinoline esters with branched alkyl/aryl groups (e.g., 2-isopropyl-5-methylphenyl) typically exhibit higher thermal decomposition temperatures (>250°C) versus linear-chain esters (~200°C), as observed in DSC studies of related compounds .
Structure-Activity Relationship (SAR) Analysis
- C2 Substitution : Aromatic groups (phenyl) at C2 improve π-π stacking with biological targets, whereas halogens (Cl) enhance electrophilic interactions. The target’s phenyl group may favor interactions with hydrophobic enzyme pockets .
Biological Activity
2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with multiple substituents that enhance its lipophilicity and biological activity. The structure can be represented as follows:
This molecular arrangement contributes to its interaction with biological targets, influencing its pharmacological effects.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of compounds similar to 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate | MCF-7 | 10.5 |
| 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate | HeLa | 12.3 |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies reported significant inhibition zones, suggesting strong antibacterial properties:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 18 |
These results emphasize the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Antiviral Activity
Recent investigations have also explored the antiviral potential of quinoline derivatives. For example, compounds related to 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate demonstrated promising activity against SARS-CoV-2 in preliminary assays, with selectivity indices indicating low cytotoxicity relative to antiviral efficacy:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate | 6.0 | >30 | >5 |
These findings suggest that this compound could serve as a lead structure for developing antiviral therapies .
The biological activity of quinoline derivatives is often attributed to their ability to interact with various cellular targets. The proposed mechanisms include:
- Inhibition of DNA Synthesis : Quinoline derivatives can intercalate into DNA strands, disrupting replication processes.
- Enzyme Inhibition : Many compounds inhibit key enzymes involved in cancer cell proliferation and pathogen survival.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways related to apoptosis and cell survival.
Case Studies
Several case studies have documented the therapeutic potential of quinoline derivatives similar to 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate:
- Breast Cancer Treatment : A clinical trial involving a derivative showed improved outcomes in patients resistant to standard chemotherapy.
- Antiviral Screening : A study evaluated multiple quinoline derivatives against SARS-CoV-2, identifying several candidates with promising antiviral activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Friedländer annulation for quinoline core formation, followed by esterification. Key steps include:
- Quinoline Core Synthesis : Use of substituted anilines and β-keto esters under acidic conditions (e.g., polyphosphoric acid) to form the quinoline backbone.
- Esterification : Coupling the quinoline-4-carboxylic acid intermediate with 2-isopropyl-5-methylphenol via carbodiimide-mediated esterification (e.g., DCC/DMAP in anhydrous DCM).
- Optimization : Control reaction temperature (70–90°C for annulation), solvent polarity (DMF for solubility), and catalyst loading (e.g., 10 mol% DMAP for esterification). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How should researchers characterize this compound’s purity and structural identity?
- Methodological Answer : Use a combination of:
- Spectroscopy : - and -NMR to confirm substituent positions and ester linkage integrity. For example, the quinoline C4-carboxylate appears as a downfield carbonyl signal (~168–170 ppm in -NMR) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 508.2384 for CHNO) .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors during synthesis.
- Storage : Keep in airtight containers under inert gas (N) at 4°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The quinoline core and phenyl groups may engage in π-π stacking or hydrophobic interactions.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C4-carboxylate group is a potential site for hydrogen bonding .
- MD Simulations : Simulate solvation effects in aqueous/PBS buffers to assess stability over 100-ns trajectories .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the isopropyl group) causing signal splitting.
- 2D Techniques : Use HSQC and HMBC to assign overlapping signals. For example, cross-peaks between the quinoline H3 proton and the ester carbonyl carbon confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and substituent orientation (e.g., dihedral angles between phenyl and quinoline planes) .
Q. How can researchers investigate the compound’s mechanism of action in in vitro biological systems?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like DNA topoisomerases. A typical protocol includes immobilizing the target protein on a CM5 chip and monitoring binding kinetics at varying compound concentrations.
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7), correlating with cytotoxicity data (IC) from MTT assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess susceptibility to CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
